Cas no 1443349-57-2 (3-(2-Methoxyphenyl)phenethyl alcohol)

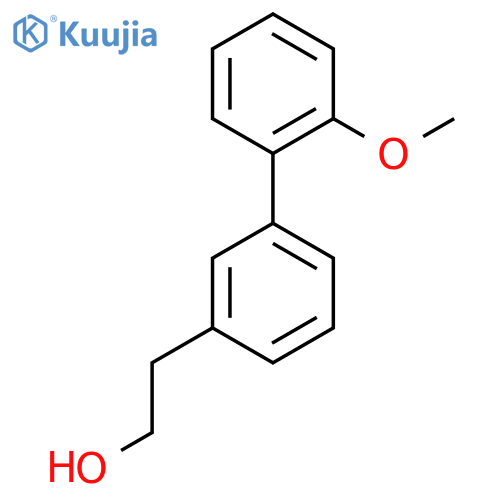

1443349-57-2 structure

商品名:3-(2-Methoxyphenyl)phenethyl alcohol

CAS番号:1443349-57-2

MF:C15H16O2

メガワット:228.286344528198

MDL:MFCD07774972

CID:5018670

3-(2-Methoxyphenyl)phenethyl alcohol 化学的及び物理的性質

名前と識別子

-

- 3-(2-Methoxyphenyl)phenethyl alcohol

- 2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol

-

- MDL: MFCD07774972

- インチ: 1S/C15H16O2/c1-17-15-8-3-2-7-14(15)13-6-4-5-12(11-13)9-10-16/h2-8,11,16H,9-10H2,1H3

- InChIKey: ISMVDYVURSSACW-UHFFFAOYSA-N

- ほほえんだ: O(C)C1C=CC=CC=1C1=CC=CC(=C1)CCO

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 4

- 複雑さ: 217

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 29.5

3-(2-Methoxyphenyl)phenethyl alcohol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB426777-1g |

3-(2-Methoxyphenyl)phenethyl alcohol; . |

1443349-57-2 | 1g |

€1555.10 | 2025-03-19 | ||

| Crysdot LLC | CD12142006-1g |

2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol |

1443349-57-2 | 97% | 1g |

$738 | 2024-07-23 | |

| abcr | AB426777-1 g |

3-(2-Methoxyphenyl)phenethyl alcohol |

1443349-57-2 | 1g |

€848.60 | 2023-04-23 | ||

| Ambeed | A335117-1g |

2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol |

1443349-57-2 | 97% | 1g |

$745.0 | 2024-04-23 | |

| Crysdot LLC | CD12142006-5g |

2-(2'-Methoxy-[1,1'-biphenyl]-3-yl)ethanol |

1443349-57-2 | 97% | 5g |

$2398 | 2024-07-23 |

3-(2-Methoxyphenyl)phenethyl alcohol 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

-

Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

1443349-57-2 (3-(2-Methoxyphenyl)phenethyl alcohol) 関連製品

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 383148-69-4(methyl 2-[2-(1H-indol-3-yl)ethyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxylate)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1396713-54-4(N'-(3-chloro-4-methylphenyl)-N-{1-(pyrazin-2-yl)piperidin-4-ylmethyl}ethanediamide)

- 1396800-31-9(N,N-dimethyl-2-{4-2-(trifluoromethyl)benzamidophenyl}-2H-1,2,3,4-tetrazole-5-carboxamide)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443349-57-2)3-(2-Methoxyphenyl)phenethyl alcohol

清らかである:99%

はかる:1g

価格 ($):670.0